molecular formula C13H20N4O4 B2677141 7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate CAS No. 2551115-67-2

7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate

Cat. No.: B2677141
CAS No.: 2551115-67-2
M. Wt: 296.327
InChI Key: TZEPYMLSJNHNGR-UHFFFAOYSA-N
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Description

7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate is a complex organic compound with a molecular weight of 296.33 g/mol It is characterized by its unique imidazo[1,2-a]pyrazine core structure, which is substituted with tert-butyl, methyl, and amino groups

Preparation Methods

The synthesis of 7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .

Chemical Reactions Analysis

7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

7-tert-butyl3-methyl2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-O-tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)16-5-6-17-8(7-16)15-10(14)9(17)11(18)20-4/h5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPYMLSJNHNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC(=C2C(=O)OC)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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